molecular formula C15H18O3 B574251 4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid CAS No. 175136-58-0

4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid

Cat. No.: B574251
CAS No.: 175136-58-0
M. Wt: 246.30 g/mol
InChI Key: IMQBFRAZTGRJBA-UHFFFAOYSA-N
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Description

4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Biological Activity

4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid (CAS No. 175136-58-0) is a synthetic compound known for its unique structural properties and potential biological activities. Its molecular formula is C15H18O3C_{15}H_{18}O_3, with a molecular weight of 246.3 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a butenoic acid backbone with a ketone group and a highly substituted pentamethylphenyl group. This unique configuration may contribute to its biological activities.

Biological Activity

Pharmacological Properties:
Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antioxidant Activity : Some studies suggest that derivatives of this compound can scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : Compounds within this class have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against certain bacterial strains.

Case Studies and Experimental Data

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.
    • Results showed a significant reduction in DPPH radical concentration at varying concentrations of the compound (Table 1).
    Concentration (µM)% Inhibition
    1025%
    5050%
    10075%
  • Anti-inflammatory Mechanism :
    • In vitro studies demonstrated that the compound inhibited TNF-alpha production in macrophages.
    • The mechanism involved the downregulation of NF-kB signaling pathways.
  • Antimicrobial Activity :
    • A screening against Gram-positive and Gram-negative bacteria indicated moderate activity against Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Properties

CAS No.

175136-58-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid

InChI

InChI=1S/C15H18O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H,1-5H3,(H,17,18)

InChI Key

IMQBFRAZTGRJBA-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C=CC(=O)O)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C=CC(=O)O)C)C

Origin of Product

United States

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